Vitexin

概要

説明

準備方法

合成経路および反応条件

ビテキシンは、酵素的グリコシル化によって合成することができます。 この方法は、グリコシル転移酵素とグリコシダーゼを用いて、グリコシド結合の形成を触媒するものです . グリコシル転移酵素は、ウリジン二リン酸グルコースなどの活性化糖供与体を必要としますが、グリコシダーゼは熱力学的制御下で非活性化糖供与体を使用します . ビテキシン配糖体の酵素合成は、穏やかな反応条件下で高い収率と選択性を示しています .

工業的生産方法

工業的な設定では、ビテキシンは、凍結乾燥に続く、逆溶媒沈殿と高圧ホモジナイゼーションを組み合わせることで生産することができます . この方法は、医薬品用途に不可欠なビテキシンの溶解速度を高めます . このプロセスには、ビテキシン溶液の濃度、逆溶媒と溶媒の体積比、撹拌速度、反応温度などの因子を最適化することが含まれます .

化学反応の分析

反応の種類

ビテキシンは、グリコシル化、酸化、還元など、様々な化学反応を受けます . グリコシル化は、ビテキシンが修飾されて配糖体を形成し、その溶解性と生物活性を高める一般的な反応です .

一般的な試薬と条件

グリコシル化: グリコシル転移酵素やグリコシダーゼなどの酵素は、穏やかな条件下で使用されます.

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、ビテキシン自体よりも高い抗腫瘍活性を示す様々なビテキシン配糖体があります .

科学研究への応用

ビテキシンは、幅広い科学研究への応用があります:

科学的研究の応用

Vitexin has a wide range of scientific research applications:

作用機序

ビテキシンは、様々な分子標的および経路を通じてその効果を発揮します。 活性酸素種のレベルを調節することにより、ヒートショックタンパク質やアポトーシスタンパク質の発現を調節します . このメカニズムは、熱ストレス誘発アポトーシスから細胞を保護するのに役立ちます . さらに、ビテキシンは、核因子κB、シクロオキシゲナーゼ-2、マイトジェン活性化プロテインキナーゼ、腫瘍タンパク質p53などを含む、いくつかのシグナル伝達経路に影響を与えます .

類似化合物の比較

ビテキシンは、イソビテキシン(アピゲニン-6-C-グルコシド)、ルテオリン、ケルセチンなどの他のフラボン配糖体としばしば比較されます . これらの化合物は、同様の生物活性特性を共有していますが、ビテキシンは、その安定性と生物活性を高める、その特異的なグリコシル化パターンによって独特です . 例えば、イソビテキシンはビテキシンの異性体であり、同様の薬理作用を示します .

類似化合物のリスト

- イソビテキシン(アピゲニン-6-C-グルコシド)

- ルテオリン

- ケルセチン

ビテキシンは、その独特のグリコシル化パターンと様々な生物活性特性により、様々な科学的および産業的用途にとって貴重な化合物です。

類似化合物との比較

Vitexin is often compared with other flavone glucosides such as isothis compound (apigenin-6-C-glucoside), luteolin, and quercetin . While these compounds share similar bioactive properties, this compound is unique due to its specific glycosylation pattern, which enhances its stability and bioactivity . Isothis compound, for example, is an isomer of this compound and exhibits similar pharmacological effects .

List of Similar Compounds

- Isothis compound (apigenin-6-C-glucoside)

- Luteolin

- Quercetin

This compound’s unique glycosylation pattern and diverse bioactive properties make it a valuable compound for various scientific and industrial applications.

生物活性

Vitexin, a flavonoid glycoside found predominantly in various plants such as Vigna radiata and Passiflora edulis, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial in mitigating oxidative stress—a condition linked to various chronic diseases. Research indicates that this compound can enhance cell viability and reduce cellular injury by increasing the activity of antioxidant enzymes and decreasing levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in cells exposed to oxidative stress .

Table 1: Antioxidant Effects of this compound

2. Anti-Cancer Properties

This compound has shown significant potential in cancer prevention and treatment through various mechanisms:

- Cell Cycle Arrest : this compound induces G2 phase cell cycle arrest in cancer cells, inhibiting proliferation.

- Apoptosis Induction : It promotes apoptosis by altering the Bcl-2/Bax ratio and activating caspases, essential for programmed cell death .

- Inhibition of Metastasis : Studies have demonstrated that this compound inhibits matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

Table 2: Anti-Cancer Mechanisms of this compound

| Mechanism | Description |

|---|---|

| Cell Cycle Arrest | Prolongation of G2 phase in cancer cells |

| Apoptosis Induction | Increased Bcl-2/Bax ratio leading to enhanced apoptosis |

| MMP Inhibition | Reduced tumor invasion capabilities |

3. Antimicrobial Effects

This compound has demonstrated antimicrobial properties against various pathogens:

- Bacterial Inhibition : It exhibits inhibitory effects against gram-negative bacteria such as Pseudomonas aeruginosa.

- Antiviral Activity : Research indicates that this compound can inhibit influenza virus replication and release, showcasing its potential as an antiviral agent .

Table 3: Antimicrobial Activity of this compound

| Pathogen | Effect |

|---|---|

| Pseudomonas aeruginosa | Inhibition of bacterial growth |

| Influenza virus | Inhibition of viral replication |

4. Neuroprotective Effects

This compound's neuroprotective capabilities are particularly noteworthy:

- Reduction of Neuronal Damage : It protects against neuronal injuries caused by oxidative stress and inflammation.

- Cognitive Enhancement : Animal studies have shown improvements in learning behaviors when treated with this compound, attributed to its ability to reduce ROS levels and promote neuronal survival .

Table 4: Neuroprotective Actions of this compound

Case Study 1: Antioxidant Effects in Diabetic Rats

A study conducted on diabetic rats revealed that this compound supplementation significantly reduced oxidative stress markers and improved metabolic parameters, suggesting its potential as a therapeutic agent for diabetes management .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines showed that this compound effectively induced apoptosis and inhibited cell proliferation, highlighting its potential role in cancer therapy .

特性

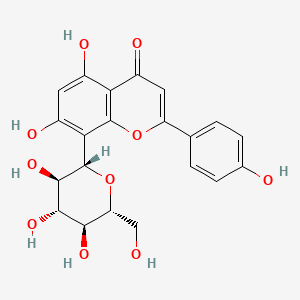

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEWCQFRYRRZDC-VPRICQMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190287 | |

| Record name | Vitexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3681-93-4 | |

| Record name | Vitexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3681-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vitexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITEXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VP70K75OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。